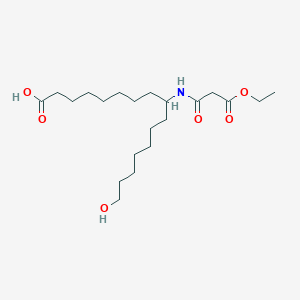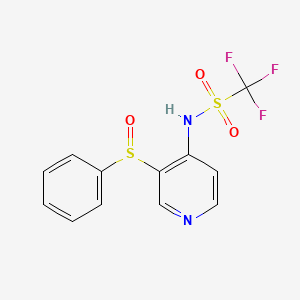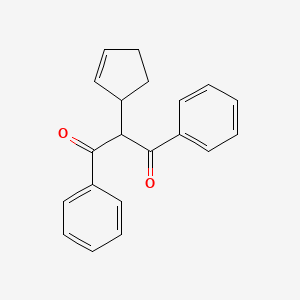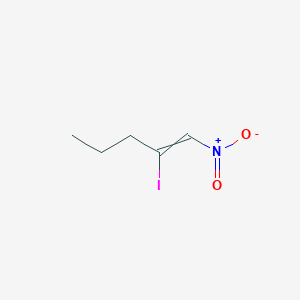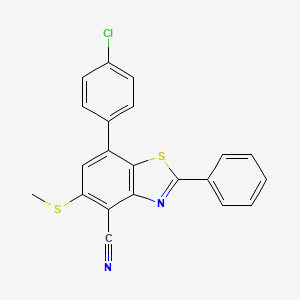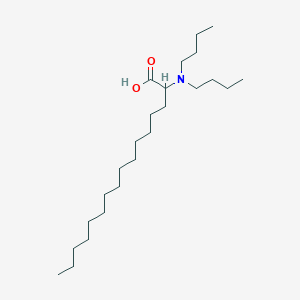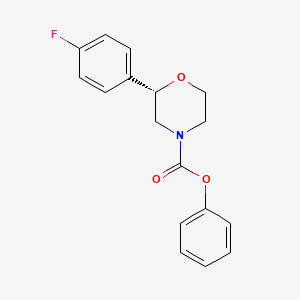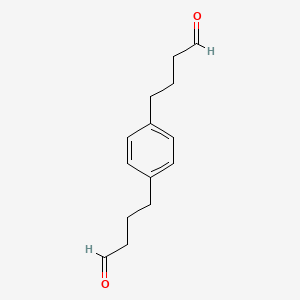
4,4'-(1,4-Phenylene)dibutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,4-Phenylene)dibutanal is an organic compound characterized by the presence of two butanal groups attached to a central phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)dibutanal typically involves the reaction of 1,4-phenylenediamine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)dibutanal may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,4-Phenylene)dibutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4,4’-(1,4-Phenylene)dicarboxylic acid.
Reduction: 4,4’-(1,4-Phenylene)dibutanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,4-Phenylene)dibutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(1,4-Phenylene)dibutanal involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenylene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,4-Phenylene)dibutanol: The reduced form of 4,4’-(1,4-Phenylene)dibutanal with primary alcohol groups instead of aldehyde groups.
4,4’-(1,4-Phenylene)dicarboxylic acid: The oxidized form with carboxylic acid groups.
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): A compound with terpyridine groups attached to the phenylene ring.
Uniqueness
4,4’-(1,4-Phenylene)dibutanal is unique due to the presence of two reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structural properties enable it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
832688-84-3 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-[4-(4-oxobutyl)phenyl]butanal |
InChI |
InChI=1S/C14H18O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-12H,1-6H2 |
InChI-Schlüssel |
PQRIUTLZEVWOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC=O)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


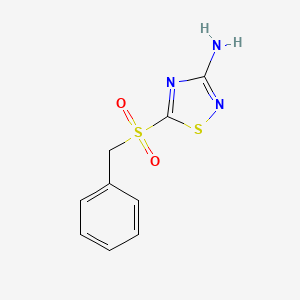
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
